molecular formula C17H18N2O4 B3850272 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-methoxy-4-nitrophenol

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-methoxy-4-nitrophenol

Cat. No.: B3850272
M. Wt: 314.34 g/mol
InChI Key: SOFHCEHXYNXJJL-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-methoxy-4-nitrophenol is a complex organic compound that features a unique combination of functional groups, including an isoquinoline moiety, a methoxy group, and a nitrophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-methoxy-4-nitrophenol typically involves multiple stepsThe reaction conditions for these steps are usually mild, involving reagents such as methyl bromoacetate and acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-methoxy-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include quinone derivatives, amino derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-methoxy-4-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-methoxy-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methoxy-phenyl)-ethanone
  • 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-hydroxy-phenyl)-ethanone
  • 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-phenyl-ethanone

Uniqueness

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-methoxy-4-nitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and nitro groups on the phenol ring enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-methoxy-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-23-16-9-15(19(21)22)8-14(17(16)20)11-18-7-6-12-4-2-3-5-13(12)10-18/h2-5,8-9,20H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFHCEHXYNXJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CN2CCC3=CC=CC=C3C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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